molecular formula C9H8N6O3 B1408956 Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1858256-78-6

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1408956
CAS No.: 1858256-78-6
M. Wt: 248.2 g/mol
InChI Key: YNLOKIZVKZCOLS-UHFFFAOYSA-N
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Description

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The unique structure of this compound, featuring an azidomethyl group, a hydroxyl group, and a carboxylate ester, makes it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound . The process begins with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azido group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For example, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit kinases and modulate serotonin receptors . The azido group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives that may lack this functional group.

Properties

IUPAC Name

methyl 5-(azidomethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O3/c1-18-9(17)6-4-12-15-7(16)2-5(3-11-14-10)13-8(6)15/h2,4,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLOKIZVKZCOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN2C1=NC(=CC2=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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